6-(2-Chlorophenyl)-2-pyridinecarboxylic acid
Description
Infrared Spectral Fingerprinting
Infrared spectroscopy serves as a fundamental analytical technique for characterizing the functional groups and molecular vibrations present in this compound. The infrared spectrum of this compound would be expected to display characteristic absorption bands corresponding to the various functional groups present in the molecular structure. While specific infrared spectral data for this exact compound is not available in the search results, the spectroscopic characteristics can be inferred from the known behavior of related pyridinecarboxylic acid derivatives.
The carboxylic acid functional group would generate characteristic absorption bands in the infrared spectrum, typically appearing as a broad, intense absorption in the region around 2500-3300 wavenumbers corresponding to the hydroxyl stretch of the carboxylic acid. The carbonyl stretch of the carboxylic acid group would manifest as a sharp, intense absorption band around 1650-1750 wavenumbers, providing definitive evidence for the presence of this functional group.
The aromatic carbon-carbon stretching vibrations from both the pyridine and chlorophenyl ring systems would contribute multiple absorption bands in the 1400-1600 wavenumber region. The carbon-hydrogen stretching vibrations from the aromatic systems would appear in the 3000-3100 wavenumber range, while the aromatic carbon-hydrogen bending modes would manifest in the fingerprint region below 1500 wavenumbers.
The presence of the chlorine substituent would influence the infrared spectral characteristics through its effect on the electronic environment of the phenyl ring system. Carbon-chlorine stretching vibrations typically appear in the 600-800 wavenumber region, providing additional structural confirmation. The overall infrared spectral pattern would serve as a molecular fingerprint, enabling reliable identification and characterization of the compound.
Nuclear Magnetic Resonance Profiling
Nuclear magnetic resonance spectroscopy represents a powerful analytical tool for elucidating the detailed molecular structure and connectivity patterns in this compound. Although specific nuclear magnetic resonance data for this compound is not provided in the search results, the expected spectroscopic characteristics can be predicted based on the molecular structure and comparison with related pyridinecarboxylic acid derivatives.
Proton nuclear magnetic resonance spectroscopy would reveal distinct resonance signals corresponding to the aromatic protons in both the pyridine and chlorophenyl ring systems. The pyridine ring protons would typically appear in the 7-9 parts per million region of the spectrum, with coupling patterns reflecting the substitution pattern around the pyridine ring. The carboxylic acid proton would manifest as a broad, exchangeable signal typically observed around 10-13 parts per million.
The chlorophenyl ring system would contribute multiple aromatic proton signals in the 7-8 parts per million region, with the specific chemical shifts and coupling patterns reflecting the ortho-substitution pattern of the chlorine atom. The electronic effects of the chlorine substituent would influence the chemical shifts of neighboring aromatic protons, providing valuable structural information.
Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information by revealing the carbon framework of the molecule. The carboxylic acid carbon would appear significantly downfield, typically around 160-180 parts per million, while the aromatic carbons would manifest in the 110-160 parts per million region. The specific chemical shifts would reflect the electronic environments created by the various substituents and the heteroatom content of the ring systems.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides essential information regarding the molecular weight and fragmentation behavior of this compound under ionization conditions. The molecular ion peak would be expected to appear at mass-to-charge ratio 233 (or 235 due to chlorine isotope effects), corresponding to the molecular weight of the compound. While specific mass spectrometric data for this compound is not available in the search results, the fragmentation patterns can be predicted based on the molecular structure and known behavior of similar compounds.
The mass spectrometric fragmentation of this compound would likely proceed through several characteristic pathways. Loss of the carboxylic acid functional group (45 mass units) would generate a fragment ion at mass-to-charge ratio 188, representing the remaining chlorophenylpyridine portion of the molecule. Additional fragmentation involving loss of chlorine (35 or 37 mass units) would produce fragment ions that could provide structural confirmation.
The pyridine ring system would be expected to undergo characteristic fragmentation patterns, potentially involving loss of hydrogen cyanide or formation of pyridinium ion fragments. The chlorophenyl portion of the molecule would contribute its own fragmentation pathways, including potential formation of chlorobenzene cation radicals and subsequent loss of chlorine atoms.
Tandem mass spectrometry techniques could provide additional structural information by enabling the selective fragmentation of specific portions of the molecule. The isotope pattern arising from the chlorine atom would provide additional confirmation of the molecular structure, as chlorine naturally occurs as two isotopes with a characteristic 3:1 ratio that would be reflected in the mass spectral isotope pattern.
Properties
IUPAC Name |
6-(2-chlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-5-2-1-4-8(9)10-6-3-7-11(14-10)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJFTQTUUVDZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647060 | |
| Record name | 6-(2-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887982-21-0 | |
| Record name | 6-(2-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to this compound involves a multi-step process starting from commercially available precursors:
- Starting Materials: The synthesis typically begins with 2-chlorobenzaldehyde and 2-pyridinecarboxylic acid.
- Condensation Reaction: 2-chlorobenzaldehyde undergoes a base-catalyzed condensation with 2-pyridinecarboxylic acid. Bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate the reaction.
- Cyclization: The intermediate formed from the condensation undergoes cyclization under controlled conditions to yield the target compound.
This method leverages the reactivity of the aldehyde group with the pyridinecarboxylic acid to form the desired heterocyclic framework. The reaction parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Industrial Production Techniques
Industrial-scale synthesis of this compound involves further optimization:
- Use of advanced catalysts to enhance reaction rates and selectivity.
- Precise temperature control to avoid side reactions and degradation.
- Implementation of efficient purification techniques such as recrystallization and chromatographic methods to achieve high purity.
These improvements enable the production of the compound in large quantities with consistent quality suitable for commercial applications.
Comparative Summary of Preparation Methods
| Preparation Aspect | Condensation & Cyclization Route | Palladium-Catalyzed Carbonylation Route | Oxidation & Bromination Route (Related Pyridines) |
|---|---|---|---|
| Starting Materials | 2-chlorobenzaldehyde, 2-pyridinecarboxylic acid | 2,3-dihalopyridines, CO, C1-C4 alkanols | Methyl esters of pimelic acid derivatives, bromine, HBr |
| Catalysts/Reagents | Base (NaOH, K2CO3) | Pd complex with bis-diphenylphosphine, weak base | Hydrobromic acid, bromine, ammonia water, H2O2, NaOH |
| Reaction Type | Condensation, cyclization | Carbonylation | Oxidation, substitution, hydrolysis |
| Yield | Optimized for high yield in industrial settings | Moderate yields reported | High yields (~90%) reported |
| Purity | High purity via purification techniques | Requires ester hydrolysis and purification | High purity (~99.5%) |
| Reaction Conditions | Controlled temperature, solvent choice, reaction time | Elevated temperature, CO pressure, catalyst presence | Temperature control (30-65 °C), multi-step stirring reactions |
| Industrial Feasibility | Established, scalable | Potential but less common for this specific compound | Mainly for related compounds, not direct for target compound |
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-2-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Chlorophenyl)-2-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl-Substituted Pyridinecarboxylic Acids
6-(3-Chlorophenyl)-2-pyridinecarboxylic Acid
This positional isomer features a 3-chlorophenyl group instead of 2-chlorophenyl. For instance, 6-(3-chlorophenoxy)pyridine-2-carboxylic acid (CID 62254439) exhibits distinct hydrogen bonding capabilities due to the para-oriented chlorine, as evidenced by its SMILES string (C1=CC(=CC(=C1)Cl)OC2=CC=CC(=N2)C(=O)O) .
6-(4-Chloro-2-fluoro-3-methoxyphenyl)-4,5-difluoro-2-pyridinecarboxylic Acid
A fluorinated analog (CAS: 1391033-38-7) demonstrates enhanced electronegativity and metabolic stability. Regulatory reports highlight its classification as a "significant new use" chemical under EPA guidelines, reflecting its unique reactivity compared to non-fluorinated derivatives .
Fluorinated Pyridinecarboxylic Acids
6-Fluoro-2-pyridinecarboxylic Acid
Used in Ru(II) arene complexes, this compound shows moderate cytotoxicity (IC₅₀ = 27.5 µM in HCT116 cells) but lower selectivity compared to non-fluorinated analogs. The fluorine atom’s electron-withdrawing effect may reduce electron density at the carboxylate group, weakening metal-ligand interactions .
4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid
Its InChI key (InChI=1S/C12H7F2NO2/c13-8-1-2-9(10(14)6-8)7-3-4-15-11(5-7)12(16)17/h1-6H,(H,16,17)) suggests strong intramolecular hydrogen bonding, which could influence solubility .
Amide and Ester Derivatives
6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester (L3/L4)
These isomers differ in methyl group placement (ortho vs. para). Spectroscopic studies reveal that L3 (5-methyl isomer) has a higher dipole moment than L4 (6-methyl isomer), leading to divergent solubility and crystallinity profiles. The acyl chloride synthesis method used for these compounds enhances nucleophilicity, enabling efficient amide bond formation .
Ethyl 6-(Chloromethyl)pyridine-2-carboxylate
This ester derivative (CAS: 49668-99-7) is a precursor for prodrug development. The chloromethyl group allows further functionalization, but its reactivity necessitates stringent storage conditions (-20°C) to prevent hydrolysis .
Cytotoxicity and Selectivity
| Compound | IC₅₀ (HCT116 cells) | Selectivity Index (vs. MRC-5) |
|---|---|---|
| 6-(2-Chlorophenyl)-2-pyridinecarboxylic acid | Not reported | Not reported |
| 2-Pyridinecarboxylic acid (Ru complex) | 27.5 µM | 1.5 (IC₅₀ MRC-5: 41.3 µM) |
| 6-Fluoro-2-pyridinecarboxylic acid (Ru complex) | >100 µM | No selectivity |
The 2-chlorophenyl substituent in the target compound may enhance cytotoxicity compared to fluorine-substituted analogs, but specific data are lacking. Ru(II) complexes of non-chlorinated pyridinecarboxylic acids show activity only at higher concentrations .
Spectroscopic and Structural Features
- This could reduce crystallinity compared to meta- or para-substituted derivatives.
- 6-(3-Chlorophenoxy)pyridine-2-carboxylic acid: The ether linkage introduces conformational flexibility, as seen in its InChIKey (OLZSEIZULIUQSP), which may improve solubility in polar solvents .
Biological Activity
6-(2-Chlorophenyl)-2-pyridinecarboxylic acid, also known as 2-chloro-6-(pyridine-2-carboxylic acid), has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8ClNO2
- Molecular Weight : 235.64 g/mol
- Structure : The compound features a pyridine ring with a carboxylic acid group and a chlorophenyl substituent, which may influence its biological activity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities, primarily in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and survival. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro assays reveal that the compound can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanisms include:
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
- Inhibition of Tumor Growth : Animal models have shown reduced tumor sizes upon administration of this compound.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activity associated with growth factors, impacting signaling pathways crucial for tumor growth.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion and MIC (Minimum Inhibitory Concentration) assays were conducted.
- Results : Showed significant inhibition zones against tested pathogens, with MIC values indicating strong antibacterial properties .
-
Anticancer Activity Assessment
- Objective : To investigate the anticancer effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Methodology : Cell viability assays (MTT assay) and flow cytometry for apoptosis detection were employed.
- Results : The compound demonstrated a dose-dependent reduction in cell viability and increased apoptotic cell populations .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against various bacterial strains | Other pyridine derivatives |
| Anticancer Activity | Induces apoptosis in multiple cancer cell lines | Similar triazole compounds |
| Mechanism of Action | Enzyme inhibition, receptor modulation | Varies by structure |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 6-(2-Chlorophenyl)-2-pyridinecarboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via condensation of 2-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization under catalytic conditions (e.g., palladium or copper catalysts in DMF or toluene). Critical parameters include catalyst loading (0.5–2 mol%), solvent polarity (DMF enhances cyclization efficiency), and reaction temperature (80–120°C). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or silica-gel chromatography is recommended to achieve >95% purity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm aromatic proton environments and substituent positions (e.g., δ 8.2–8.5 ppm for pyridine protons; δ 7.3–7.6 ppm for chlorophenyl protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z 249.0321 for C12H8ClNO2).
- Infrared (IR) : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~600–800 cm⁻¹ (C-Cl stretch).
Cross-validation with computational simulations (e.g., DFT-predicted spectra) enhances accuracy .
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders; work in a fume hood.
- Storage : Store in airtight containers at 2–8°C, away from moisture and strong oxidizers.
- Waste Disposal : Segregate organic waste and neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data caused by impurities or tautomeric forms?
- Methodology :
- Use 2D NMR techniques (e.g., HSQC, HMBC) to differentiate between overlapping signals and assign ambiguous peaks.
- High-resolution mass spectrometry (HRMS) to identify trace impurities (e.g., unreacted starting materials).
- pH-dependent NMR studies to assess tautomerism in the carboxylic acid group. Adjust solvent (DMSO-d6 vs. CDCl3) to stabilize specific tautomers .
Q. What strategies optimize the synthesis of this compound to minimize by-products?
- Methodology :
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water + 0.1% TFA) to track reaction progress.
- Catalyst Screening : Test Pd(OAc)2 vs. CuI for cyclization efficiency. CuI may reduce side reactions in polar aprotic solvents.
- By-Product Mitigation : Add molecular sieves to absorb water, preventing hydrolysis of intermediates. Optimize stoichiometry (1:1.2 molar ratio of aldehyde to aminopyridine) .
Q. How does the substitution pattern (e.g., 2-chloro vs. 4-chloro) on the phenyl ring influence the physicochemical properties of pyridinecarboxylic acid derivatives?
- Methodology :
- Comparative Synthesis : Prepare analogs (e.g., 4-chlorophenyl variant) and analyze via HPLC (retention time differences indicate polarity changes).
- pKa Determination : Use potentiometric titration to assess the electron-withdrawing effect of chlorine on carboxylic acid acidity (2-chloro substituent lowers pKa by ~0.5 units compared to 4-chloro).
- X-ray Crystallography : Resolve crystal structures to correlate steric effects (ortho-substituent) with packing density and solubility .
Q. What computational approaches predict the reactivity and bioactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Screen against target enzymes (e.g., COX-2 or kinases) using AutoDock Vina; validate with in vitro assays.
- Solubility Prediction : Apply COSMO-RS models to optimize solvent systems for formulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
